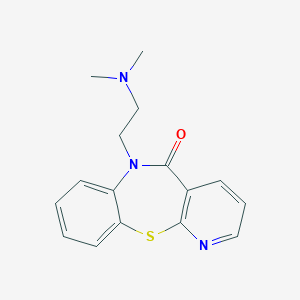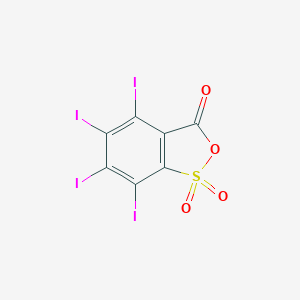
Bis(4-fluorophenyl)iodonium chloride
Descripción general
Descripción
“Bis(4-fluorophenyl)iodonium chloride” is a chemical compound with the molecular formula C12H8ClF2I . It is also known by other names such as “Iodonium, bis(p-fluorophenyl)-, chloride”, “AI3-17463”, and "Bis(p-fluorophenyl)iodonium chloride" .
Molecular Structure Analysis
The molecular structure of “Bis(4-fluorophenyl)iodonium chloride” is represented by the canonical SMILES stringC1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[Cl-] . This indicates that the compound consists of two 4-fluorophenyl groups attached to an iodonium ion, along with a chloride ion .
Aplicaciones Científicas De Investigación
Radiosynthesis of Fluorophenol Derivatives Bis(4-fluorophenyl)iodonium chloride is utilized as an effective precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound essential for constructing complex molecules featuring a 4-[¹⁸F]fluorophenoxy moiety. This application is particularly relevant in the field of positron emission tomography (PET) imaging, where 4-[¹⁸F]fluorophenol serves as a precursor for the synthesis of PET tracers. The use of bis(4-benzyloxyphenyl)iodonium salts, closely related to bis(4-fluorophenyl)iodonium chloride, has demonstrated high efficiency in labeling precursors for the synthesis of no-carrier-added form of this compound, with yields significantly improved by employing microwave heating techniques (Helfer et al., 2013).
Synthesis of Iodinated Heterocycles The compound has also found application in the synthesis of iodinated heterocycles at room temperature through a metal-free reaction sequence. Iodonium ions generated from bis(pyridine)iodonium(I) tetrafluoroborate react with ortho-alkynyl-substituted carbonyl compounds and various nucleophiles to yield valuable iodinated heterocycles. This process illustrates the compound's versatility in organic synthesis, enabling the modification of the nucleophile nature to achieve a wide range of heterocyclic compounds (Barluenga et al., 2003).
Chiral Nanoscopic Assemblies Research on bis(4-fluorophenyl)iodonium chloride extends into the field of nanotechnology, where it contributes to the synthesis and characterization of optically active nanoscopic assemblies. These assemblies, formed through coordination bonds between bis[4-(4‘-pyridyl)phenyl]iodonium and chiral transition metals, demonstrate the potential for constructing chiral hybrid iodonium-transition metal molecular squares. Such structures have implications in materials science, particularly in the development of new materials with specific optical properties (Olenyuk et al., 1996).
Glycosylation Strategies Another significant application is in the transformation of n-pentenyl glycosides (NPGs) into glycosyl fluorides using bis(pyridinium) iodonium(I) tetrafluoroborate (IPy2BF4), a compound closely related to bis(4-fluorophenyl)iodonium chloride. This transformation is crucial in glycosylation strategies, offering a new set of semiorthogonal glycosyl donors that can be used alone or in combination with n-pentenyl orthoesters (NPOEs), highlighting the compound's utility in complex carbohydrate synthesis (López et al., 2007).
Preparation of Aryliodonium Salts The compound plays a role in the preparation of (4-iodophenyl)aryliodonium salts, serving as a precursor for electrophilic radiofluorination and other phenylation reactions. These salts are pivotal in synthesizing reagents for transition metal-catalyzed cross-coupling and other metal-organic reactions, underscoring the compound's importance in facilitating complex organic synthesis processes (Cardinale et al., 2012).
Propiedades
IUPAC Name |
bis(4-fluorophenyl)iodanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2I.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOHSFVTEGLKML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939631 | |
| Record name | Bis(4-fluorophenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)iodonium chloride | |
CAS RN |
1828-09-7 | |
| Record name | Iodonium, bis(4-fluorophenyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, bis(p-fluorophenyl)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-fluorophenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-fluorophenyl)iodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















